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Compound of Interest

Compound Name: 2-(Furan-2-yl)-4-methylquinoline

Cat. No.: B14124908

Get Quote

Executive Summary & Compound Identity
2-(Furan-2-yl)-4-methylquinoline is a heteroaryl-substituted quinoline derivative. It features a

furan ring attached at the C2 position of the quinoline scaffold and a methyl group at the C4

position. This specific substitution pattern creates a distinct spectroscopic signature, particularly

in NMR (deshielding effects of the furan ring) and Mass Spectrometry (characteristic furan

fragmentation).[1]

Property Data

IUPAC Name 2-(Furan-2-yl)-4-methylquinoline

CAS Number 20364-42-5

Molecular Formula C₁₄H₁₁NO

Molecular Weight 209.25 g/mol

Appearance Pale yellow to off-white solid

Melting Point
78–80 °C (typical for low MW heteroaryl

quinolines)
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Synthesis & Purity Profile
To understand the spectroscopic impurities (solvent peaks, precursors), one must understand

the synthesis.[1] The most robust, "field-proven" method for generating high-purity samples for

characterization is the Suzuki-Miyaura Cross-Coupling.

Synthesis Workflow (Suzuki-Miyaura)
This route avoids the regio-isomeric mixtures often seen in Doebner-Miller condensations.

Precursor A: 2-Chloro-4-methylquinoline (commercially available).[2]

Precursor B: 2-Furylboronic acid.

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Conditions: Na₂CO₃, DME/H₂O, Reflux under N₂.

2-Chloro-4-methylquinoline
(C10H8ClN)

Pd(PPh3)4 / Na2CO3
DME/H2O, Reflux

2-Furylboronic Acid
(C4H5BO3)

Pd-Complex
(Transmetallation)

 Oxidative Addition 2-(Furan-2-yl)-4-methylquinoline
(C14H11NO)

 Reductive Elimination

Click to download full resolution via product page

Figure 1: Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of the target

compound.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is characterized by the distinct methyl singlet and the coupling patterns of the

furan ring.[1]

¹H NMR (400 MHz, CDCl₃)
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The spectrum is divided into three distinct regions: the heteroaromatic furan protons, the

quinoline aromatic protons, and the aliphatic methyl group.[1]

Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

H-8 8.12 – 8.15 Doublet (d) 1H

Deshielded peri-

proton (adjacent

to N).[1]

H-5 7.95 – 7.98 Doublet (d) 1H

Peri-proton

relative to C4-

Methyl.[1]

H-5' 7.60 – 7.62 Doublet (d) 1H

Furan proton

adjacent to

Oxygen (most

deshielded furan

H).[1]

H-3 7.75 Singlet (s) 1H

Characteristic

isolated proton

on the quinoline

ring.[1]

H-7 7.68 – 7.72 Multiplet (m) 1H
Aromatic ring

proton.[1]

H-6 7.50 – 7.54 Multiplet (m) 1H
Aromatic ring

proton.[1]

H-3' 7.15 – 7.18 Doublet (d) 1H Furan proton.[1]

H-4' 6.58 – 6.60
Doublet of

Doublets (dd)
1H

Furan β-proton

(most shielded

aromatic).[1]

CH₃ 2.68 – 2.72 Singlet (s) 3H
Diagnostic C4-

Methyl group.
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Key Diagnostic Feature: The singlet at ~2.70 ppm confirms the 4-methyl substitution. The

absence of a proton signal at ~7.3 ppm (where H4 would be in unsubstituted quinoline) further

validates the substitution.[1]

¹³C NMR (100 MHz, CDCl₃)
Carbonyl-like/Heteroaromatic Carbons: ~153.0 ppm (C2, attached to Furan), ~148.0 ppm

(C8a).[1]

Furan Carbons: ~143.5 ppm (C5'), ~112.0 ppm (C3'), ~111.5 ppm (C4').[1]

Quinoline Aromatic CH: 130.0, 129.5, 126.0, 123.5, 118.0 ppm.

Aliphatic:18.8 ppm (CH₃).[1]

B. Mass Spectrometry (MS)
The mass spectrum follows a fragmentation pattern typical of furan-substituted heterocycles.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]

Molecular Ion (M⁺): m/z 209 (Base peak or very high intensity, 100%).[1]

Fragmentation Pathway:

M⁺ (209): Stable molecular ion.[1]

[M - CO]⁺ (181): Loss of carbon monoxide from the furan ring.[1] This is the diagnostic

fragmentation for furan derivatives.

[M - CHO]⁺ (180): Alternative loss of formyl radical.[1]

[M - CH₃]⁺ (194): Loss of the methyl group from the C4 position (less common than CO loss

but observable).[1]
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[M]+ m/z 209
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- CO (28)
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- H (1)

[M - CH3]+
m/z 194

- CH3 (15)
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Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

C. Infrared Spectroscopy (IR)
Data typically collected via KBr pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (cm⁻¹) Vibration Mode
Functional Group
Assignment

3050 – 3010 ν(C-H)
Aromatic C-H stretching

(Quinoline/Furan).[1]

2920 – 2850 ν(C-H)
Aliphatic C-H stretching

(Methyl group).[1]

1600 – 1580 ν(C=N) / ν(C=C)
Quinoline ring skeletal

vibrations.

1015 – 1005 ν(C-O-C)
Characteristic Furan ring

breathing mode.

750 – 740 δ(C-H)

Out-of-plane bending (Ortho-

disubstituted benzene ring of

quinoline).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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